molecular formula C18H21NO2 B5832200 2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine

2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine

Cat. No. B5832200
M. Wt: 283.4 g/mol
InChI Key: XZKFSSSGCQTOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins.
Biochemical and Physiological Effects
2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine in lab experiments is its potential use as a drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine. One direction is to further study its mechanism of action to better understand its potential uses. Another direction is to explore its potential as a ligand in metal-catalyzed reactions. Additionally, more research is needed to determine its safety and efficacy as a drug candidate.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine has been achieved using different methods. One of the most commonly used methods involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This method yields a white solid that can be purified using column chromatography.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl(2,3-dimethoxybenzyl)amine has been used in various scientific research studies. One of its potential applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-8-4-7-15(18(17)21-2)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-11,19H,3,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKFSSSGCQTOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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